Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate

Catalog No.
S3245385
CAS No.
207802-45-7
M.F
C12H10Cl2N2ORu
M. Wt
370.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorotris(1,10-phenanthroline)ruthenium(II) hyd...

CAS Number

207802-45-7

Product Name

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate

IUPAC Name

dichlororuthenium;1,10-phenanthroline;hydrate

Molecular Formula

C12H10Cl2N2ORu

Molecular Weight

370.2

InChI

InChI=1S/3C12H8N2.2ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2

InChI Key

AADDTDSLECTKBR-UHFFFAOYSA-L

SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl[Ru]Cl

Solubility

not available

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is a coordination complex characterized by its vibrant orange to red color. The chemical formula of this compound is [Ru(phen)₃]Cl₂·xH₂O, where "phen" refers to 1,10-phenanthroline. This compound consists of a central ruthenium(II) ion coordinated to three bidentate 1,10-phenanthroline ligands and two chloride ions, often accompanied by a variable number of water molecules in the hydrated form. Its unique photophysical and photochemical properties make it valuable in various scientific fields, particularly in photochemistry and biochemistry.

Ru(phen)₃Cl₂•H₂O itself is not widely studied for its biological activity. However, it serves as a precursor for other Ru(II) complexes that exhibit interesting properties. Some Ru(II) complexes derived from Ru(phen)₃Cl₂•H₂O can act as photosensitizers in dye-sensitized solar cells []. These complexes absorb light and transfer the energy to other molecules, promoting electron transfer processes that generate electricity.

Ru(phen)₃Cl₂•H₂O should be handled with care as it may be irritating to the skin and eyes. It is recommended to wear gloves and safety glasses when handling this compound [].

Catalysis

One prominent application of Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is in catalysis. Researchers have explored its potential for various catalytic reactions, including:

  • Hydrogen evolution reaction (HER)

    This reaction splits water molecules into hydrogen gas and oxygen gas. Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate shows promise as a catalyst for HER, potentially leading to more efficient methods for hydrogen production [].

  • Molecular sieves imprinting

    Mesoporous molecular sieves are materials with nanoscale pores that can be used for separation, catalysis, and adsorption processes. Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate can be used to imprint these materials, introducing specific functionalities for targeted applications [].

  • Photoredox Reactions: The compound acts as a photoredox catalyst, facilitating electron transfer processes under light irradiation. This property is exploited in organic synthesis and photocatalysis .
  • Fluorescence Quenching: In biological systems, it interacts with oxygen through fluorescence quenching, allowing researchers to measure oxygen levels non-invasively .
  • DNA Interaction: The positively charged nature of the complex enables it to bind with negatively charged DNA molecules, making it useful for studying drug-DNA interactions.

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate has been investigated for its biological activities, particularly its phototoxicity and oxygen sensitivity. Studies have shown its potential use in photodynamic therapy due to its ability to generate singlet oxygen when exposed to light. This property can be harnessed for targeted cancer therapies by inducing cell death in malignant tissues while sparing healthy cells .

Additionally, it has been used in studies involving chicken embryo chorioallantoic membranes to assess its effects on cellular respiration and tissue viability.

The synthesis of dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate typically involves the following steps:

  • Reagents: Ruthenium trichloride is reacted with 1,10-phenanthroline in an aqueous solution.
  • Reaction Conditions: The reaction is conducted under reflux conditions to ensure complete interaction between the reactants.
  • Isolation: The product is isolated by precipitation using an appropriate solvent, followed by purification processes such as recrystallization to achieve high yield and purity .

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate finds applications across various fields:

  • Photocatalysis: It is being explored for hydrogen production through water splitting and degradation of organic pollutants under light irradiation .
  • Oxygen Sensing: Its luminescent properties change in response to oxygen levels, making it suitable for non-invasive measurements in biological tissues.
  • Photodynamic Therapy: The compound's ability to generate reactive oxygen species upon light exposure positions it as a candidate for cancer treatment strategies .

Research has focused on the interaction of dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate with various biological molecules:

  • DNA Binding Studies: Its interaction with DNA has been studied extensively to understand how drugs or other molecules bind to genetic material. This research aids in developing DNA-based sensors and therapeutic agents .
  • Cellular Response: Investigations into its effects on cellular respiration have highlighted its potential use as an oxygen probe in living systems.

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate shares similarities with other ruthenium complexes but possesses unique properties that distinguish it:

Compound NameStructure TypeUnique Features
Tris(2,2'-bipyridine)ruthenium(II) chlorideCoordination ComplexStronger luminescence properties compared to dichlorotris
Dichlorobis(2,2'-bipyridine)ruthenium(II)Coordination ComplexLess effective in oxygen sensing than dichlorotris
Ruthenium(II) polypyridyl complexesCoordination ComplexVaries widely in ligand types; less specific applications
Dichloro(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II)Coordination ComplexMore stability but reduced reactivity compared to dichlorotris

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is particularly noted for its strong binding affinity to DNA and unique fluorescence properties that make it suitable for both biological and industrial applications .

Dates

Modify: 2023-08-19

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